Phenolphthalein

Description

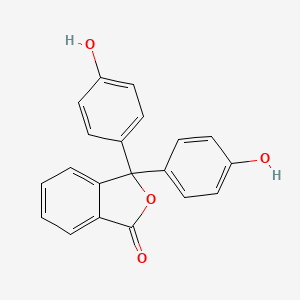

This compound is a member of phenols. It is functionally related to a 2-benzofuran-1(3H)-one.

This compound was withdrawn in Canada due to concerns with carcinogenicity in 1997.

This compound is a natural product found in Caragana conferta with data available.

This compound is an organic compound used as a laboratory reagent and pH indicator. This compound exerts laxative effects by stimulating the intestinal mucosa and constricting smooth muscles. However, this compound is no longer used as a laxative due to the suspected carcinogenicity of this compound.

An acid-base indicator which is colorless in acid solution, but turns pink to red as the solution becomes alkaline. It is used medicinally as a cathartic.

Structure

3D Structure

Properties

IUPAC Name |

3,3-bis(4-hydroxyphenyl)-2-benzofuran-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H14O4/c21-15-9-5-13(6-10-15)20(14-7-11-16(22)12-8-14)18-4-2-1-3-17(18)19(23)24-20/h1-12,21-22H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJFMBFZCATUALV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)OC2(C3=CC=C(C=C3)O)C4=CC=C(C=C4)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H14O4 | |

| Record name | PHENOLPHTHALEIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20885 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0021125 | |

| Record name | Phenolphthalein | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0021125 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

318.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Phenolphthalein appears as white or yellowish-white to pale orange fine crystalline powder. Odorless. Aqueous solution is acidic. Colorless to pH 8.5; pink to deep-red above pH 9. Colorless in presence of large amounts of alkali. Tasteless. (NTP, 1992), White to yellow crystals; Aqueous solution is colorless to pH 8.5 and red above pH 9. [CAMEO] | |

| Record name | PHENOLPHTHALEIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20885 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Phenolphthalein | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1978 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

less than 1 mg/mL at 66 °F (NTP, 1992), 1 g dissolves in 12 ml alcohol, in about 100 ml ether; sol in dil solutions of Alkali hydroxides and hot solutions of alkali carborates forming a red soln, Insoluble in benzene and petroleum ether; slightly soluble in carbon disulfide; soluble in ethyl ether, chloroform, and toluene; very soluble in ethanol, acetone, and pyrene., In water, 400 mg/L @ room temperature | |

| Record name | PHENOLPHTHALEIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20885 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Phenolphthalein | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04824 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | PHENOLPHTHALEIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4161 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.299 at 77 °F (NTP, 1992) - Denser than water; will sink, 1.277 @ 32 °C | |

| Record name | PHENOLPHTHALEIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20885 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | PHENOLPHTHALEIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4161 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

6.7X10-13 mm Hg @ 25 °C /Estimated/ | |

| Record name | PHENOLPHTHALEIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4161 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

White or yellowish-white minute, triclinic crystals, often twinned, White rhombic needles, Pale yellow powder | |

CAS No. |

77-09-8; 5768-87-6, 77-09-8 | |

| Record name | PHENOLPHTHALEIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20885 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 3,3-Bis(4-hydroxyphenyl)phthalide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=77-09-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenolphthalein [USP:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000077098 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenolphthalein | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04824 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | phenolphthalein | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757271 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | phenolphthalein | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=215214 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | phenolphthalein | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10464 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phenolphthalein | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0021125 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Phenolphthalein | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.914 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PHENOLPHTHALEIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6QK969R2IF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | PHENOLPHTHALEIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4161 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

496 to 504 °F (NTP, 1992), 262.5 °C | |

| Record name | PHENOLPHTHALEIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20885 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Phenolphthalein | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04824 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | PHENOLPHTHALEIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4161 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

The Synthesis of Phenolphthalein: A Technical Guide to the Condensation of Phthalic Anhydride and Phenol

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of phenolphthalein, a prominent triphenylmethane dye, through the acid-catalyzed condensation of phthalic anhydride with phenol. This document provides a comprehensive overview of the underlying reaction mechanism, detailed experimental protocols, and a quantitative summary of reaction parameters and outcomes. Visualizations of the reaction pathway and experimental workflow are included to facilitate a deeper understanding of the synthesis process.

Introduction

This compound (C₂₀H₁₄O₄) is a well-known chemical compound, famously employed as an acid-base indicator due to its distinct color change from colorless in acidic solutions to pink in basic solutions.[1][2] Discovered in 1871 by Adolf von Baeyer, its synthesis involves the condensation of phthalic anhydride with two equivalents of phenol under acidic conditions.[1][3] The reaction is a classic example of electrophilic aromatic substitution, specifically a Friedel-Crafts acylation reaction.[4] Beyond its use as an indicator, this compound and its derivatives have found applications in various fields, including as a component in universal indicators and in the Kastle-Meyer test for the presumptive identification of blood. This guide serves as a technical resource for laboratory-scale synthesis, offering detailed methodologies and comparative data.

Reaction Mechanism: Electrophilic Aromatic Substitution

The synthesis of this compound is a two-step electrophilic aromatic substitution reaction. The reaction is catalyzed by a strong acid, such as concentrated sulfuric acid or methanesulfonic acid, which acts to protonate the phthalic anhydride, thereby generating a highly electrophilic acylium ion. This electrophile is then attacked by the electron-rich phenol molecule at the para position to the hydroxyl group. The hydroxyl group is a strongly activating, ortho-para directing group, which facilitates the electrophilic attack. Following the initial substitution, the intermediate undergoes a second electrophilic attack by another phenol molecule, leading to the final triphenylmethane structure of this compound.

Below is a Graphviz diagram illustrating the key steps of the reaction mechanism.

Caption: Reaction mechanism for the synthesis of this compound.

Experimental Protocols

Several methods for the synthesis of this compound have been reported, primarily differing in the choice of acid catalyst and reaction conditions. Below are detailed protocols for three common procedures.

Protocol 1: Synthesis using Concentrated Sulfuric Acid

This is a traditional and widely cited method for the preparation of this compound.

Materials:

-

Phthalic anhydride

-

Phenol

-

Concentrated sulfuric acid

-

Deionized water

-

Dilute sodium hydroxide solution

-

Dilute hydrochloric acid or acetic acid

-

Ethanol (for recrystallization)

-

Activated charcoal

Procedure:

-

In a fume hood, carefully add 2.5 g of phthalic anhydride and 5.0 g of phenol to a round-bottom flask.

-

Slowly add 2.0 mL of concentrated sulfuric acid to the mixture while swirling. Caution: This reaction is exothermic.

-

Heat the mixture in an oil bath at 115-120°C for 10-12 hours. Ensure the temperature does not exceed 120°C.

-

After the reaction is complete, pour the hot reaction mixture into a beaker containing 200 mL of boiling water.

-

Boil the mixture to remove excess phenol by steam distillation.

-

Allow the mixture to cool, which will result in the precipitation of a granular yellow solid.

-

Decant the water and extract the solid with a dilute sodium hydroxide solution. This will dissolve the this compound, leaving behind insoluble by-products.

-

Filter the alkaline solution to remove any remaining solids.

-

Acidify the filtrate with dilute acetic acid or hydrochloric acid until the this compound precipitates out as a sandy yellow powder.

-

Collect the crude this compound by vacuum filtration and wash with cold deionized water.

-

For further purification, recrystallize the crude product from ethanol with the addition of activated charcoal.

-

Dry the purified this compound crystals in a desiccator.

Protocol 2: Synthesis using Methanesulfonic Acid

This method utilizes a different acid catalyst and generally requires a shorter reaction time.

Materials:

-

Phthalic anhydride

-

Phenol

-

Methanesulfonic acid

-

Methanol

-

Ice-water bath

Procedure:

-

In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 0.155 g (1 mmol) of phthalic anhydride and 0.188 g (2 mmol) of phenol.

-

Add 3 mL (0.046 mmol) of methanesulfonic acid to the flask.

-

Place the flask in an oil bath and heat the mixture to 90.5°C with continuous stirring for 2 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) every 30 minutes.

-

Once the reaction is complete, terminate it by adding 2 mL of methanol to the flask.

-

Cool the flask slightly before placing it in an ice-water bath for 5 minutes to facilitate the crystallization of this compound.

-

Collect the precipitated crystals by vacuum filtration.

-

Recrystallize the product from methanol to obtain purified tan-brown crystals.

-

Calculate the yield of the dry product.

Protocol 3: Synthesis using Zinc Chloride

Zinc chloride can be used as a Lewis acid catalyst in this synthesis.

Materials:

-

Phthalic anhydride

-

Phenol

-

Anhydrous zinc chloride

-

Toluene or xylene (solvent)

-

Chlorosulphonic acid (promoter, optional)

Procedure:

-

Combine phthalic anhydride, phenol, and anhydrous zinc chloride in a suitable solvent such as toluene or xylene in a round-bottom flask. Chlorosulphonic acid can be added as a promoter.

-

Heat the reaction mixture under reflux conditions at approximately 200°C for several hours with constant stirring.

-

Monitor the reaction until completion.

-

After the reaction, isolate and purify the this compound product using standard techniques such as crystallization, filtration, and washing with appropriate solvents.

Quantitative Data Summary

The following tables summarize the key quantitative data from the described experimental protocols.

Table 1: Reactant and Catalyst Stoichiometry

| Parameter | Protocol 1 (H₂SO₄) | Protocol 2 (MeSO₃H) | Protocol 3 (ZnCl₂) |

| Phthalic Anhydride | 1 equivalent | 1 mmol (0.155 g) | 1 equivalent |

| Phenol | 2 equivalents | 2 mmol (0.188 g) | 2 equivalents |

| Catalyst | Concentrated H₂SO₄ | Methanesulfonic acid | Anhydrous ZnCl₂ |

| Catalyst Amount | ~2.0 mL | 3 mL (0.046 mmol) | Catalytic amount |

Table 2: Reaction Conditions and Yield

| Parameter | Protocol 1 (H₂SO₄) | Protocol 2 (MeSO₃H) | Protocol 3 (ZnCl₂) |

| Temperature | 115-120°C | 90.5°C | ~200°C (reflux) |

| Reaction Time | 10-12 hours | 2 hours | Several hours |

| Solvent | None | None | Toluene or Xylene |

| Reported Yield | 75% | Not specified | Not specified |

| Purification Method | Recrystallization from ethanol | Recrystallization from methanol | Crystallization, filtration, washing |

Table 3: Physical and Chemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₂₀H₁₄O₄ | |

| Molar Mass | 318.32 g/mol | |

| Appearance | White or yellowish-white crystalline powder | |

| Melting Point | 258-262°C (with decomposition) | |

| Solubility | Insoluble in water; soluble in ethanol and dilute alkali | |

| pKa | 9.7 (at 20°C) | |

| pH Transition Range | 8.2 - 10.0 (colorless to pink/red-violet) |

Experimental Workflow and Logic

The general workflow for the synthesis and purification of this compound can be visualized as follows.

Caption: General experimental workflow for this compound synthesis.

This guide provides a foundational understanding and practical protocols for the synthesis of this compound. Researchers are encouraged to adapt and optimize these methods based on their specific laboratory capabilities and desired product purity. As with all chemical syntheses, appropriate safety precautions, including the use of personal protective equipment and working in a well-ventilated fume hood, are mandatory.

References

A Technical Guide to the pH-Dependent Mechanism of Phenolphthalein

Introduction

Phenolphthalein (C₂₀H₁₄O₄) is a phthalein dye, first synthesized in 1871 by Adolf von Baeyer, that has become one of the most recognized acid-base indicators in chemistry.[1] Its utility in analytical techniques such as titrations stems from a distinct and sharp color change that is directly linked to pH-driven alterations in its molecular structure.[1][2] While its application is common, a deeper understanding of its mechanism is crucial for researchers, scientists, and professionals in drug development who rely on precise pH measurements and endpoint determinations. This guide provides an in-depth examination of the core chemical principles governing this compound's function as a pH indicator, supported by quantitative data and detailed experimental protocols.

Core Mechanism of Action

The vibrant color change of this compound is not a simple reaction but a series of structural transformations the molecule undergoes at different proton concentrations (pH levels).[1] The perceived color is a direct consequence of the molecule's electronic structure, specifically the extent of its conjugated π-system, which dictates its ability to absorb light in the visible spectrum. This compound exists in four primary forms depending on the pH of the solution.

-

Strongly Acidic Form (H₃In⁺, pH < 0): Under conditions of very high acidity, the this compound molecule becomes protonated, yielding a structure that imparts an orange color to the solution.[3]

-

Acidic & Neutral Form (H₂In, pH 0 - 8.2): In acidic to near-neutral solutions, this compound exists in its lactone form. This structure contains a central five-membered lactone ring, which isolates the π-systems of the three benzene rings. Without a large, extended conjugated system, the molecule does not absorb light in the visible spectrum, and thus, the solution appears colorless. This is the form most commonly encountered in acidic solutions during titrations.

-

Basic Form (In²⁻, pH 8.2 - 12): As the solution becomes basic (typically above pH 8.2), two key events occur. First, the two phenolic hydroxyl groups are deprotonated. Second, the central lactone ring undergoes hydrolysis and opens. This structural rearrangement creates a quinoid structure and, most importantly, merges the π-electrons from all three aromatic rings into a single, large, delocalized system. This extended conjugation lowers the energy required for electronic excitation, shifting the molecule's maximum light absorbance into the visible spectrum. The molecule strongly absorbs green light, and the transmitted light is perceived by the human eye as a bright pink or fuchsia color.

-

Strongly Basic Form (In(OH)³⁻, pH > 12): In very high pH environments, the pink color of the quinoid form slowly fades back to colorless. This is due to the addition of a hydroxide ion to the central carbon atom, which disrupts the extended conjugation of the molecule, once again rendering it unable to absorb visible light.

Signaling Pathway Visualization

The reversible transitions between the different structural forms of this compound are the basis of its function as an indicator. The critical transformation is between the colorless lactone form and the pink quinoid form.

Quantitative Data Summary

The physicochemical properties of this compound are essential for its application and are summarized below.

| Property | Value | Source(s) |

| Chemical Formula | C₂₀H₁₄O₄ | |

| Molar Mass | 318.32 g/mol | |

| Appearance | White to yellowish-white crystalline powder | |

| pKa | ~9.3 - 9.7 | |

| pH Transition Range | pH 8.2 (colorless) to pH 10.0 (pink) | |

| λmax (Pink Form) | ~553 nm | |

| Melting Point | 261–265 °C | |

| Solubility | Slightly soluble in water; Soluble in alcohols |

Experimental Protocols

Synthesis of this compound

This compound is synthesized via an electrophilic aromatic substitution reaction involving the condensation of phthalic anhydride with phenol.

Materials:

-

Phthalic anhydride

-

Phenol

-

Concentrated sulfuric acid (or methanesulfonic acid)

-

Ethanol (95%)

-

Sodium hydroxide (NaOH) solution (1 M)

-

Hydrochloric acid (HCl) solution (1 M)

-

Activated charcoal

-

Standard laboratory glassware (round-bottom flask, condenser, beaker, etc.)

-

Heating mantle or sand bath

Methodology:

-

In a round-bottom flask, combine 1 part phthalic anhydride with 2 parts phenol.

-

Carefully add a catalytic amount of concentrated sulfuric acid to the mixture.

-

Heat the mixture under reflux at approximately 120-150°C for 1.5 to 2 hours. The mixture will turn a dark red or brown color.

-

After cooling, pour the reaction mixture into boiling water to precipitate the crude product and remove excess phenol via steam.

-

Filter the crude sandy, yellow solid.

-

For purification, dissolve the crude product in ethanol and add activated charcoal.

-

Boil the solution, then filter it hot to remove the charcoal.

-

Add water to the filtrate to induce crystallization of the pure this compound.

-

Filter the purified white crystals and dry them at a low temperature.

Spectrophotometric Determination of pKa

The pKa of this compound can be accurately determined using UV-Vis spectrophotometry by measuring absorbance at different pH values.

Materials:

-

UV-Vis Spectrophotometer

-

This compound stock solution (dissolved in ethanol)

-

A series of buffer solutions with known pH values (e.g., from pH 8 to 11)

-

A highly basic solution (e.g., 0.1 M NaOH, pH > 12)

-

Cuvettes

-

Calibrated pH meter

Methodology:

-

Prepare Samples: Create a series of test solutions by adding a small, constant volume of the this compound stock solution to a set volume of each buffer solution. Prepare a final sample using the highly basic solution (pH > 12).

-

Determine λmax: Scan the highly basic sample across the visible spectrum to find the wavelength of maximum absorbance (λmax) for the colored, deprotonated form (In²⁻).

-

Measure Absorbance: Measure the absorbance (A) of each buffered sample at the determined λmax. The absorbance of the highly basic sample represents A_max (the absorbance when all indicator is in the In²⁻ form).

-

Data Analysis: The pKa is determined using a graphical method derived from the Henderson-Hasselbalch equation. Plot log[(A) / (A_max - A)] versus pH. The pKa is the pH value where the line crosses the x-axis (i.e., where log[...] = 0).

References

An In-depth Technical Guide to the Chemical Properties and Structure of Phenolphthalein

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenolphthalein (C₂₀H₁₄O₄) is a well-known organic compound, belonging to the phthalein dye class, that has been widely utilized in scientific research and various industries.[1] Its most recognized application is as an acid-base indicator, celebrated for its distinct and sharp color change from colorless in acidic and neutral solutions to a vibrant pink or fuchsia in basic environments.[1][2] This property has made it an indispensable tool in titrimetric analysis for decades. Beyond its role in analytical chemistry, this compound has a history as a stimulant laxative, although this application has largely been discontinued due to safety concerns.[2][3] For drug development professionals, understanding its chemical behavior, biological activity, and toxicological profile remains pertinent.

This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and spectroscopic data of this compound. It also includes detailed experimental protocols for its synthesis and its application in acid-base titration, along with visualizations of its pH-dependent structural transformations and experimental workflows.

Chemical Structure and Nomenclature

This compound's systematic IUPAC name is 3,3-Bis(4-hydroxyphenyl)-2-benzofuran-1(3H)-one. Its structure is characterized by a central lactone ring derived from phthalic anhydride, to which two phenol rings are attached at the 3-position. This triphenylmethane scaffold is responsible for its chemical properties and, most notably, its function as a pH indicator.

The molecule's ability to exist in different structural forms depending on the pH of the solution is central to its color-changing properties. In acidic and neutral solutions, it primarily exists in its colorless lactone form. As the pH increases, it undergoes deprotonation and a structural rearrangement to a quinoid form, which is responsible for its characteristic pink color due to an extended system of conjugated pi bonds. At very high pH values (above 13), it converts to a colorless carbinol form. In strongly acidic conditions, it can be protonated to form an orange-colored cation.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the tables below. This data is essential for its handling, formulation, and application in various experimental settings.

General and Physical Properties

| Property | Value | Reference(s) |

| Molecular Formula | C₂₀H₁₄O₄ | |

| Molar Mass | 318.328 g·mol⁻¹ | |

| Appearance | White to pale yellow crystalline powder | |

| Density | 1.277 g/cm³ (at 32 °C) | |

| Melting Point | 258–263 °C | |

| Boiling Point | ~315 °C |

Solubility

| Solvent | Solubility | Reference(s) |

| Water | 400 mg/L (sparingly soluble) | |

| Ethanol | Very soluble | |

| Ether | Very soluble | |

| Acetone | Very soluble | |

| Benzene | Insoluble | |

| Hexane | Insoluble | |

| Chloroform | Soluble | |

| Toluene | Soluble | |

| DMSO | Slightly soluble |

Acidity

| Parameter | Value | Reference(s) |

| pKa₁ | 9.05 | |

| pKa₂ (for color change) | 9.50 - 9.7 | |

| pKa₃ | 12 |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound.

UV-Visible Spectroscopy

In its colorless lactone form (acidic/neutral solution), this compound does not show significant absorption in the visible region. However, in its pink, doubly deprotonated form (basic solution), it exhibits strong absorption in the visible spectrum.

| Form | λmax (nm) | Molar Absorptivity (ε) | Reference(s) |

| Basic (In²⁻) | 552 | Not specified | |

| Basic (In²⁻) | 374 | Not specified |

Infrared (IR) Spectroscopy

The IR spectrum of this compound is characterized by several key absorption bands corresponding to its functional groups.

| Wavenumber (cm⁻¹) | Functional Group | Description | Reference(s) |

| ~3300 | O-H | Phenolic hydroxyl, broad | |

| ~1750 | C=O | Lactone carbonyl, strong | |

| ~1600, ~1500 | C=C | Aromatic ring stretching | |

| ~1250 | C-O | Ether linkage in lactone |

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the structure of this compound. The following data is for this compound in DMSO-d₆.

¹H NMR (in DMSO-d₆)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment | Reference(s) |

| 9.70 | s | 2H | Phenolic -OH | |

| 7.92 | d | 1H | Aromatic (phthalide) | |

| 7.82 | t | 1H | Aromatic (phthalide) | |

| 7.77 | t | 1H | Aromatic (phthalide) | |

| 7.65 | d | 1H | Aromatic (phthalide) | |

| 7.11 | d | 4H | Aromatic (phenol, ortho to C-O) | |

| 6.79 | d | 4H | Aromatic (phenol, meta to C-O) |

¹³C NMR (in DMSO-d₆)

| Chemical Shift (ppm) | Assignment | Reference(s) |

| ~169 | Lactone C=O | |

| ~157 | Phenol C-OH | |

| ~152 | Aromatic C (phthalide, attached to O) | |

| ~135 | Aromatic C (phthalide) | |

| ~130 | Aromatic CH (phenol) | |

| ~129 | Aromatic CH (phthalide) | |

| ~126 | Aromatic C (phthalide) | |

| ~124 | Aromatic CH (phthalide) | |

| ~115 | Aromatic CH (phenol) | |

| ~91 | Quaternary C (central carbon) |

Experimental Protocols

Synthesis of this compound

This compound is synthesized via an electrophilic aromatic substitution reaction, specifically a Friedel-Crafts acylation, between phthalic anhydride and two equivalents of phenol.

Materials:

-

Phthalic anhydride

-

Phenol

-

Concentrated sulfuric acid (catalyst)

-

Ethanol (for recrystallization)

-

Distilled water

-

Heating mantle or sand bath

-

Round-bottom flask

-

Reflux condenser

-

Beakers, filter funnel, and filter paper

Procedure:

-

In a round-bottom flask, combine 1.5 g of phthalic anhydride and 2.0 g of phenol.

-

Carefully add 3-4 drops of concentrated sulfuric acid to the mixture.

-

Gently heat the mixture using a heating mantle or sand bath to approximately 150 °C for about 1-2 hours. The mixture will turn a dark red or brown color.

-

Allow the reaction mixture to cool to room temperature.

-

Add approximately 50 mL of distilled water to the solidified mass and break it up with a glass rod.

-

Collect the crude solid product by vacuum filtration and wash it with cold water to remove unreacted starting materials and the acid catalyst.

-

Purify the crude this compound by recrystallization from hot ethanol. Dissolve the solid in a minimum amount of hot ethanol, and then allow it to cool slowly to form crystals.

-

Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry them.

Acid-Base Titration using this compound Indicator

This protocol outlines a standard acid-base titration to determine the concentration of an unknown acid solution using a standardized base solution and this compound as the indicator.

Materials:

-

Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)

-

Acid solution of unknown concentration (e.g., HCl or CH₃COOH)

-

This compound indicator solution (1% in ethanol)

-

Buret (50 mL)

-

Pipette (25 mL) and pipette filler

-

Erlenmeyer flasks (250 mL)

-

Distilled water

-

White tile or paper

Procedure:

-

Rinse a 50 mL buret with a small amount of the standardized NaOH solution and then fill it, ensuring no air bubbles are in the tip. Record the initial volume.

-

Using a 25 mL pipette, transfer a precise volume of the unknown acid solution into a 250 mL Erlenmeyer flask.

-

Add approximately 50 mL of distilled water to the flask to increase the volume for easier observation of the color change.

-

Add 2-3 drops of this compound indicator solution to the flask. The solution should be colorless.

-

Place the flask on a white tile or paper under the buret to make the color change more visible.

-

Slowly add the NaOH solution from the buret to the acid solution while constantly swirling the flask.

-

As the endpoint is approached, the pink color will begin to persist for longer periods. Add the NaOH drop by drop until a single drop causes a faint but permanent pink color that lasts for at least 30 seconds. This is the endpoint.

-

Record the final volume from the buret.

-

Repeat the titration at least two more times to ensure consistent and accurate results.

-

Calculate the concentration of the acid using the formula: M_acid * V_acid = M_base * V_base, where M is molarity and V is volume.

Biological Activity and Toxicology

This compound was historically used as a stimulant laxative, but its use in over-the-counter medications was banned by the U.S. Food and Drug Administration in 1999. This decision was based on animal studies that indicated this compound could be a potential carcinogen in humans. The International Agency for Research on Cancer (IARC) has classified this compound as a Group 2B substance, meaning it is "possibly carcinogenic to humans." For professionals in drug development, this toxicological profile is a critical consideration. It has been shown to cause various carcinogenic effects in experimental animal models.

Conclusion

This compound remains a compound of significant interest in chemical research and education due to its fascinating pH-dependent structural and color changes. Its well-defined chemical properties, straightforward synthesis, and clear visual endpoint in titrations have solidified its place in analytical chemistry. However, its toxicological profile necessitates careful handling and has led to the cessation of its use in pharmaceutical preparations. This guide provides the essential technical data and protocols for the informed and safe use of this compound in a research and development setting.

References

An In-depth Technical Guide to the pKa of Phenolphthalein and Its Role in Titrations

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the acid dissociation constant (pKa) of phenolphthalein, its structural transformations, and its critical role as an indicator in acid-base titrations. The document details the underlying chemical principles, experimental protocols for pKa determination, and the practical significance of its pH-dependent color change.

Introduction to this compound

This compound (C₂₀H₁₄O₄) is a weak acid widely used as an acid-base indicator in analytical chemistry, particularly in titrations.[1][2][3] First synthesized in 1871 by Adolf von Baeyer, its popularity stems from the distinct and sharp color change it exhibits at a specific pH range.[4] In acidic and neutral solutions, it remains colorless, while in basic solutions, it turns a vibrant pink or fuchsia color.[5] This visual cue is invaluable for determining the equivalence point in titrations involving a weak acid and a strong base, or a strong acid and a strong base.

The pKa Value of this compound and Its Significance

The pKa is the negative logarithm of the acid dissociation constant (Ka) and represents the pH at which a chemical species is 50% dissociated. For this compound, the key pKa value associated with its primary color change is approximately 9.3. Some sources report a range of pKa values as this compound can undergo multiple protonation/deprotonation steps, with values cited at 9.05, 9.50, and 12. The pKa of 9.50 is often associated with the main color change from colorless to pink.

The significance of this pKa value lies in its alignment with the pH at the equivalence point of specific titrations. In a weak acid-strong base titration, the equivalence point occurs at a pH greater than 7 due to the hydrolysis of the resulting conjugate base. This compound's color change range brackets this alkaline pH, making it an ideal indicator.

Quantitative Data Summary

The following table summarizes the key quantitative parameters of this compound as a pH indicator.

| Parameter | Value | Conditions/Notes |

| pKa (for color change) | ~9.3 - 9.5 | The primary equilibrium between the colorless and pink forms. |

| pH Range for Color Change | 8.2 - 10.0 | The visible transition from colorless to pink. |

| Color in Acidic Solution (pH < 8.2) | Colorless | Lactone form (H₂In) predominates. |

| Color in Basic Solution (pH 8.2-12) | Pink to Fuchsia | Doubly deprotonated, quinoid form (In²⁻) predominates. |

| Color in Strongly Basic Solution (pH > 12) | Colorless | Formation of the In(OH)³⁻ species. |

| Color in Strongly Acidic Solution (pH < 0) | Orange-Red | Protonated form (H₃In⁺) exists in concentrated acids. |

Mechanism of Color Change: A Structural Transformation

The color change of this compound is not merely an ionization event but a significant structural rearrangement. This transformation alters the electronic conjugation of the molecule, thereby changing its ability to absorb light in the visible spectrum.

-

Acidic to Near-Neutral (pH 0-8.2): In this range, this compound exists in its colorless lactone form (H₂In). The central carbon atom is sp³-hybridized, and the three benzene rings are not in a fully conjugated system.

-

Basic (pH 8.2-12): As the pH increases, hydroxide ions (OH⁻) remove two protons from the phenol groups. This deprotonation leads to the opening of the lactone ring and the formation of a quinoid structure (In²⁻). The central carbon becomes sp²-hybridized, creating an extended system of conjugated double bonds across the molecule. This extended conjugation allows the molecule to absorb visible light, resulting in the characteristic pink color.

-

Strongly Basic (pH > 12): At very high pH levels, the pink color slowly fades as the molecule is converted to the colorless In(OH)³⁻ form, which disrupts the extended conjugation.

The following diagram illustrates the pH-dependent equilibrium of this compound.

References

- 1. What is the mechanism of this compound? [synapse.patsnap.com]

- 2. This compound | pH indicator, acid-base titration, indicator dye | Britannica [britannica.com]

- 3. Acid-Base indicators : Mechanism and selection of indicator [chemicalnote.com]

- 4. APC Pure | News | this compound Colour Change Explained: From Acid to Alkali [apcpure.com]

- 5. sciencenotes.org [sciencenotes.org]

Spectroscopic Properties of Phenolphthalein: A Technical Guide for Researchers

Abstract

Phenolphthalein (C₂₀H₁₄O₄) is a widely recognized triphenylmethane dye, celebrated for its distinct pH-dependent color changes. This technical guide provides an in-depth analysis of the spectroscopic properties of this compound across various pH ranges. It is intended for researchers, scientists, and drug development professionals who utilize this compound in analytical applications or are interested in the fundamental photophysical properties of pH-sensitive dyes. This document details the structural transformations of this compound in response to changes in pH and correlates these with its UV-Visible absorption and fluorescence characteristics. Quantitative spectroscopic data are summarized in tabular format, and detailed experimental protocols for spectroscopic analysis are provided.

Introduction

This compound is a weak acid that exhibits a series of structural rearrangements in aqueous solutions as a function of pH.[1] These structural changes give rise to dramatic alterations in its electronic structure, which are readily observed through UV-Visible spectroscopy.[2] The most commonly known transition is from a colorless form in acidic and neutral solutions to a vibrant pink or fuchsia color in basic media.[3] This distinct color change, occurring in a specific pH range, has established this compound as a staple indicator in acid-base titrations.[3] Beyond its use as an indicator, understanding the spectroscopic behavior of this compound is crucial for its application in other areas, such as the testing of concrete carbonation and in various analytical assays.[1] This guide aims to provide a comprehensive overview of these properties.

pH-Dependent Structural Forms of this compound

This compound exists in at least four distinct forms in aqueous solution, depending on the pH. The transitions between these forms are the basis for its utility as a pH indicator.

-

H₃In⁺ (Strongly Acidic Conditions, pH < 0): In strongly acidic media, such as concentrated sulfuric acid, the lactone ring of this compound opens, and the molecule becomes protonated, forming a stabilized trityl cation. This form exhibits an orange color.

-

H₂In (Acidic to Near-Neutral Conditions, pH 0-8.2): In this range, this compound exists predominantly in its non-ionized lactone form, which is colorless as it does not absorb light in the visible spectrum.

-

In²⁻ (Basic Conditions, pH 8.2-12): As the pH increases into the basic range, this compound loses two protons, leading to the opening of the lactone ring and the formation of a quinoid structure. This dianionic form possesses an extended system of conjugated double bonds, which is responsible for its strong absorption of visible light, resulting in a pink to fuchsia color.

-

In(OH)³⁻ (Strongly Basic Conditions, pH > 12): In very strongly alkaline solutions, the pink color of the In²⁻ form slowly fades to colorless. This is due to the addition of a hydroxide ion to the central carbon atom, which disrupts the conjugated system.

The following diagram illustrates the structural transitions of this compound with changing pH.

Spectroscopic Properties

The spectroscopic properties of this compound are intrinsically linked to its molecular structure at a given pH. The primary analytical techniques for characterizing these properties are UV-Visible absorption and fluorescence spectroscopy.

UV-Visible Absorption Spectroscopy

The UV-Visible absorption spectrum of this compound changes significantly with pH, corresponding to the structural forms present in solution. The key quantitative data are summarized in Table 1.

| pH Range | Species | Color | λmax (nm) | Molar Absorptivity (ε) (M⁻¹cm⁻¹) |

| < 0 | H₃In⁺ | Orange | ~490 | Data not readily available |

| 0 - 8.2 | H₂In | Colorless | ~304 | Data not readily available |

| 8.2 - 12 | In²⁻ | Pink | 552 - 554 | ~21,500 at 554 nm |

| 8.2 - 12 | In²⁻ | Pink | ~375 | Data not readily available |

| > 12 | In(OH)³⁻ | Colorless | No visible λmax | Not applicable |

Table 1: UV-Visible Absorption Properties of this compound in Different pH Ranges

The colorless lactone form (H₂In) does not absorb in the visible region but does exhibit a broad absorption band in the UV region around 304 nm. The most prominent spectroscopic feature is the strong absorption of the pink dianionic form (In²⁻) in the visible spectrum, with a maximum absorption (λmax) consistently reported between 552 nm and 554 nm. This form also has a secondary absorption peak in the UV region at approximately 375 nm. In strongly acidic solutions, the orange H₃In⁺ form is reported to have a λmax around 490 nm, though molar absorptivity data is not widely available. In highly alkaline solutions, the molecule becomes colorless again as the conjugated system is disrupted.

Fluorescence Spectroscopy

In contrast to the structurally similar dye fluorescein, which is highly fluorescent, this compound is considered to be essentially non-fluorescent across the pH spectrum.

| Property | Value |

| Fluorescence Emission | Negligible |

| Fluorescence Quantum Yield | Approaching zero |

Table 2: Fluorescence Properties of this compound

The lack of significant fluorescence in this compound is attributed to the flexibility of its molecular structure. Unlike fluorescein, which has a rigid xanthene core, the phenyl rings of this compound can rotate. This rotation provides a non-radiative pathway for the dissipation of absorbed energy, meaning the excited state deactivates primarily through vibrational and rotational motions rather than by emitting a photon (fluorescence). While some very weak emission might be detectable with highly sensitive instrumentation, for practical purposes, this compound is not a useful fluorophore.

Experimental Protocols

The following sections provide detailed methodologies for the preparation of this compound solutions and the subsequent spectroscopic analysis.

Preparation of this compound Stock Solution

A standard stock solution of this compound can be prepared as follows:

-

Weighing: Accurately weigh 0.5 g of this compound powder.

-

Dissolution: Transfer the powder to a 100 mL volumetric flask. Add approximately 50 mL of 95% ethanol and swirl to dissolve the powder completely. This compound is sparingly soluble in water but readily dissolves in alcohols.

-

Dilution: Once the this compound is fully dissolved, dilute the solution to the 100 mL mark with distilled water. This results in a 0.5% (w/v) this compound solution in 50% ethanol.

-

Storage: Store the solution in a well-sealed, amber glass bottle to protect it from light.

UV-Visible Spectroscopic Analysis and pKa Determination

This protocol outlines the steps to measure the pH-dependent absorption spectra of this compound and to determine its pKa value.

-

Preparation of Buffer Solutions: Prepare a series of buffer solutions covering a pH range from approximately 8 to 11 (e.g., using a universal buffer system or specific phosphate and carbonate buffers).

-

Sample Preparation: For each pH value, add a small, constant volume of the this compound stock solution to a known, larger volume of the buffer solution in a volumetric flask. The final concentration of this compound should be such that the maximum absorbance of the pink form is within the linear range of the spectrophotometer (typically < 1.5).

-

Spectrophotometric Measurement:

-

Calibrate the spectrophotometer using the corresponding buffer solution (without this compound) as a blank.

-

Record the absorption spectrum for each sample from 350 nm to 700 nm.

-

Record the absorbance at the λmax of the basic form (In²⁻), approximately 553 nm, for each pH.

-

-

Data Analysis for pKa Determination: The pKa can be determined graphically by plotting the absorbance at λmax versus pH. The pKa is the pH at which the absorbance is half of the maximum absorbance observed in the most basic solutions (where the In²⁻ form predominates). Alternatively, a more rigorous method involves plotting log[(A - A_acidic)/(A_basic - A)] versus pH, where A is the absorbance at a given pH, A_acidic is the absorbance of the fully acidic form (approximately zero at λmax), and A_basic is the maximum absorbance of the fully basic form. The pKa is the x-intercept of this plot.

The following diagram outlines the experimental workflow for the spectrophotometric determination of this compound's pKa.

Conclusion

The spectroscopic properties of this compound are a direct consequence of its pH-dependent structural transformations. Its strong, pH-sensitive absorption in the visible range makes it an excellent chromogenic indicator for a variety of applications. Conversely, its lack of significant fluorescence, due to non-radiative decay pathways, distinguishes it from other phthalein dyes like fluorescein. The quantitative data and experimental protocols presented in this guide provide a comprehensive resource for researchers and professionals working with this versatile compound.

References

Phenolphthalein's Solubility Profile in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility of phenolphthalein in various organic solvents. This document is designed to be a valuable resource, offering quantitative solubility data, detailed experimental protocols for solubility determination, and visualizations of relevant chemical processes.

Quantitative Solubility Data

This compound, a common acid-base indicator, exhibits a wide range of solubilities in different organic solvents, largely dictated by the polarity of the solvent and its ability to form hydrogen bonds. While extensively used, precise quantitative solubility data in a broad spectrum of organic solvents is not always readily available in standard literature. However, based on available data, the following tables summarize the known quantitative and qualitative solubility of this compound.

Table 1: Quantitative Solubility of this compound in Select Solvents

| Solvent | Chemical Formula | Solubility ( g/100 mL) | Temperature (°C) |

| Ethanol | C₂H₅OH | ~8.3[1] | Not Specified |

| Water | H₂O | ~0.04[1] | Room Temperature |

| Diethyl Ether | (C₂H₅)₂O | ~1.0 (derived from 1g in 100mL)[2] | Not Specified |

Table 2: Qualitative Solubility of this compound in Various Organic Solvents

| Solvent | Solubility Description |

| Acetone | Very Soluble[2][3] |

| Chloroform | Soluble |

| Toluene | Soluble |

| Carbon Disulfide | Slightly Soluble |

| Benzene | Insoluble |

| Petroleum Ether | Insoluble |

| Hexane | Insoluble |

| Pyrene | Very Soluble |

| Dimethyl Sulfoxide (DMSO) | Slightly Soluble |

Experimental Protocols for Solubility Determination

Accurate determination of solubility is crucial for various applications, from preparing indicator solutions to understanding drug delivery systems. The following are detailed methodologies for determining the solubility of this compound in a given organic solvent.

Gravimetric Method

The gravimetric method is a straightforward and reliable technique for determining the solubility of a non-volatile solute like this compound.

Methodology:

-

Preparation of a Saturated Solution:

-

Add an excess amount of solid this compound to a known volume of the desired organic solvent in a sealed, temperature-controlled container (e.g., a jacketed beaker or a flask in a water bath).

-

Agitate the mixture at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure that equilibrium is reached. A magnetic stirrer or an orbital shaker is recommended for continuous agitation.

-

-

Sample Withdrawal and Filtration:

-

Once equilibrium is established, cease agitation and allow the excess solid to settle.

-

Carefully withdraw a known volume of the clear supernatant using a pre-heated or pre-cooled pipette to maintain the experimental temperature.

-

Filter the withdrawn sample through a syringe filter (e.g., 0.45 µm PTFE) to remove any suspended microcrystals.

-

-

Solvent Evaporation and Mass Determination:

-

Transfer the filtered, saturated solution to a pre-weighed, dry evaporating dish.

-

Carefully evaporate the solvent under a gentle stream of nitrogen or in a fume hood. For higher boiling point solvents, a rotary evaporator may be used.

-

Once the solvent is fully evaporated, place the evaporating dish containing the this compound residue in a desiccator to cool to room temperature and then weigh it on an analytical balance.

-

Repeat the drying and weighing process until a constant mass is achieved.

-

-

Calculation of Solubility:

-

The mass of the dissolved this compound is the difference between the final mass of the evaporating dish with the residue and the initial mass of the empty dish.

-

The solubility can then be expressed in grams per 100 mL of solvent.

-

UV-Vis Spectrophotometric Method

This method is suitable for determining the concentration of a solute that absorbs ultraviolet or visible light, such as this compound in its colored (basic) form.

Methodology:

-

Preparation of a Saturated Solution:

-

Follow the same procedure as in the gravimetric method to prepare a saturated solution of this compound in the organic solvent of interest at a constant temperature.

-

-

Preparation of a Calibration Curve:

-

Prepare a series of standard solutions of this compound of known concentrations in the chosen organic solvent.

-

For each standard solution, add a small, consistent amount of a strong base (e.g., ethanolic NaOH) to develop the characteristic pink color.

-

Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax), which is approximately 552 nm for the basic form of this compound, using a UV-Vis spectrophotometer.

-

Plot a graph of absorbance versus concentration to create a calibration curve. The plot should be linear and follow the Beer-Lambert law.

-

-

Analysis of the Saturated Solution:

-

Carefully withdraw a sample of the clear supernatant from the saturated solution.

-

Dilute the supernatant with a known volume of the organic solvent to bring its concentration into the range of the calibration curve. The dilution factor must be accurately recorded.

-

Add the same amount of strong base as used for the standards to the diluted sample to develop the color.

-

Measure the absorbance of the diluted solution at λmax.

-

-

Calculation of Solubility:

-

Use the equation of the line from the calibration curve to determine the concentration of this compound in the diluted solution from its absorbance.

-

Multiply this concentration by the dilution factor to obtain the concentration of the saturated solution, which represents the solubility of this compound in that solvent at the experimental temperature.

-

Visualizing Chemical Processes

pH-Dependent Structural Changes of this compound

This compound's utility as a pH indicator stems from its ability to exist in different structural forms with distinct colors depending on the pH of the solution. This is not a signaling pathway in the biological sense but rather a series of acid-base equilibria.

-

Acidic to Neutral (pH < 8.2): In acidic and neutral solutions, this compound exists in its colorless lactone form.

-

Basic (pH 8.2 - 12): In basic solutions, the lactone ring opens, and the molecule is deprotonated, forming a quinoid structure with an extended conjugated system. This form absorbs light in the green-yellow region of the spectrum, appearing pink or fuchsia.

-

Strongly Basic (pH > 12): In very strongly basic solutions, the pink color fades as the molecule is converted to a colorless carbinol form.

Kastle-Meyer Test for the Presumptive Identification of Blood

The Kastle-Meyer test utilizes a reduced form of this compound, known as phenolphthalin, to presumptively identify the presence of hemoglobin in blood.

The reaction mechanism involves the peroxidase-like activity of the heme group in hemoglobin, which catalyzes the oxidation of colorless phenolphthalin to the brightly colored this compound in the presence of hydrogen peroxide.

References

The Core Mechanism of Phenolphthalein: A Technical Guide to Lactone Ring Opening

For Researchers, Scientists, and Drug Development Professionals

Phenolphthalein, a well-known acid-base indicator, undergoes a fascinating and reversible structural transformation responsible for its distinct color changes. This in-depth technical guide elucidates the core mechanism of its lactone ring opening, providing a comprehensive overview for researchers, scientists, and professionals in drug development. The principles governing this pH-dependent phenomenon are fundamental to understanding reaction kinetics, chemical equilibria, and molecular spectroscopy.

The pH-Dependent Structural Transformation

This compound's functionality as a pH indicator is rooted in its ability to exist in different structural forms in aqueous solutions, each with unique spectroscopic properties. The key transformation is the opening and closing of a central lactone ring, which is directly influenced by the hydrogen ion concentration (pH) of the solution.[1][2]

At a molecular level, this compound is a weak acid.[3] In acidic and neutral solutions (pH < 8.2), it exists predominantly in its non-ionized, lactone form.[1][4] This form of the molecule contains a five-membered lactone ring, and the electronic conjugation between the three benzene rings is limited. As a result, the molecule does not absorb light in the visible spectrum and appears colorless.

As the solution becomes basic (pH > 8.2), hydroxide ions (OH⁻) begin to deprotonate the two phenolic hydroxyl groups on the this compound molecule. This deprotonation is the critical trigger for the opening of the lactone ring. The subsequent rearrangement of the molecule's electronic structure leads to the formation of a quinoid structure with an extended system of conjugated double bonds spanning all three rings. This extended conjugation allows the molecule to absorb light in the green region of the visible spectrum (around 550 nm), resulting in the characteristic pink or fuchsia color.

In strongly basic solutions (pH > 12-13), the pink color of this compound slowly fades, and the solution becomes colorless again. This is due to the addition of a hydroxide ion to the central carbon atom of the triphenylmethane structure, which disrupts the extended conjugation, converting the molecule into the colorless In(OH)³⁻ form.

Furthermore, under strongly acidic conditions (pH < 0), this compound can be protonated, forming a trityl cation which imparts an orange-red coloration.

Quantitative Data

The transitions between the different forms of this compound are governed by specific equilibrium constants (pKa values). These values, along with the pH range for the primary color change, are summarized below.

| Parameter | Value | Conditions |

| pKa for color change (H₂In ⇌ In²⁻) | 9.05, 9.50, 9.7 | Aqueous solution at 25°C |

| pH Range for Colorless to Pink Transition | 8.2 - 10.0 | Aqueous solution |

| pKa for fading in strong base (In²⁻ ⇌ In(OH)³⁻) | ~12 | Aqueous solution |

Experimental Protocols

Preparation of this compound Indicator Solution (1%)

This protocol outlines the preparation of a standard 1% this compound indicator solution suitable for acid-base titrations and kinetic studies.

Materials:

-

This compound powder (1.0 g)

-

Ethanol (95% or absolute), 50 mL

-

Distilled water, 50 mL

-

250 mL Volumetric flask

-

Balance

-

Funnel

Procedure:

-

Weigh out approximately 1.0 gram of this compound powder using a balance.

-

Transfer the this compound powder into a 250 mL volumetric flask.

-

Add about 50 mL of ethanol to the flask and swirl gently to dissolve the powder completely. This compound is more soluble in ethanol than in water.

-

Once the this compound is fully dissolved, add distilled water to bring the total volume to the 100 mL mark.

-

Stopper the flask and invert it several times to ensure a homogenous solution.

-

Store the prepared indicator solution in a labeled, sealed bottle, preferably in a cool, dark place to prevent degradation.

Kinetic Study of this compound Fading in a Strongly Basic Solution

This experiment demonstrates the kinetics of the decolorization of this compound in a strongly basic medium, which follows pseudo-first-order kinetics.

Materials:

-

This compound indicator solution (1%)

-

Sodium hydroxide (NaOH) solution (e.g., 0.1 M or higher)

-

UV-Vis Spectrophotometer

-

Cuvettes

-

Timer

-

Pipettes

Procedure:

-

Set the UV-Vis spectrophotometer to a wavelength of 550 nm, which is the absorbance maximum for the pink form of this compound.

-

Prepare a blank solution by filling a cuvette with the sodium hydroxide solution to be used in the experiment. Use this to zero the spectrophotometer.

-

In a separate container, mix a known volume of the NaOH solution with a few drops of the this compound indicator solution. The solution should turn pink immediately.

-

Quickly transfer a portion of the pink solution to a cuvette and place it in the spectrophotometer.

-

Start the timer and immediately begin recording the absorbance at 550 nm at regular time intervals (e.g., every 30 seconds) for a sufficient duration for the color to fade significantly.

-

Record the absorbance values as a function of time.

-

To analyze the data, plot the natural logarithm of the absorbance (ln(Abs)) versus time. If the reaction is pseudo-first-order with respect to this compound, this plot will yield a straight line. The negative of the slope of this line will be the pseudo-first-order rate constant (k').

Visualizing the Mechanism and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the signaling pathway of the this compound color change and the experimental workflow for the kinetic study.

References

A Technical Guide to the Safe Handling of Phenolphthalein in Laboratory Settings

This document provides an in-depth technical guide for researchers, scientists, and drug development professionals on the necessary safety and handling precautions for phenolphthalein in a laboratory environment. Due to its classification as a suspected carcinogen and mutagen, strict adherence to safety protocols is imperative.

Hazard Identification and Toxicology

This compound is recognized as a hazardous substance with significant long-term health risks. The International Agency for Research on Cancer (IARC) classifies this compound in Group 2B as "possibly carcinogenic to humans"[1]. Similarly, the National Toxicology Program (NTP) lists it as "Reasonably anticipated to be a human carcinogen"[1]. Its solutions are often prepared with flammable solvents like ethanol, introducing acute physical hazards.[2][3]

1.1 Health Hazards Primary health concerns include:

-

Carcinogenicity: May cause cancer[4].

-

Germ Cell Mutagenicity: Suspected of causing genetic defects.

-

Reproductive Toxicity: Suspected of damaging fertility or the unborn child.

-

Organ Toxicity: May cause damage to organs.

-

Acute Effects: Causes serious eye irritation, and may cause skin and respiratory tract irritation. It is harmful if swallowed.

1.2 Physical Hazards

-

Flammability: this compound solutions are typically flammable, with vapors that can form explosive mixtures with air.

-

Electrostatic Discharge: Agitation or flow of the substance can generate electrostatic charges, creating an explosion risk.

The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following hazard statements for this compound and its common solutions.

| Hazard Class | GHS Hazard Statement |

| Flammable liquids | H225: Highly flammable liquid and vapour. |

| Serious eye irritation | H319: Causes serious eye irritation. |

| Germ cell mutagenicity | H341: Suspected of causing genetic defects. |

| Carcinogenicity | H350: May cause cancer. |

| Reproductive toxicity | H361: Suspected of damaging fertility or the unborn child. |

| Specific target organ toxicity | H371: May cause damage to organs. |

Physical and Chemical Properties

Understanding the physical and chemical properties of this compound is crucial for safe handling and storage.

| Property | Value |

| CAS Number | 77-09-8 |

| Chemical Formula | C20H14O4 |

| Molecular Weight | 318.3 g/mol |

| Appearance | White to yellowish-white crystalline powder |

| Melting Point | 261 - 263 °C (502 - 505 °F) |

| Specific Gravity | 1.28 - 1.30 g/cm³ |

| Solubility | Practically insoluble in water. Soluble in ethanol, acetone, and toluene. |

| pH Range | Colorless below pH 8.2, pink to deep red above pH 9.0 |

Exposure Controls and Personal Protection

A systematic approach to controlling exposure is essential. The hierarchy of controls should be applied to minimize risk.

Figure 1: Hierarchy of Controls for this compound Exposure.

3.1 Engineering Controls

-

Ventilation: Always handle this compound powder and solutions in a well-ventilated area. A certified chemical fume hood is required when handling the powder or when there is a risk of generating vapors or aerosols.

-

Safety Stations: Emergency showers and eyewash stations must be immediately accessible.

3.2 Personal Protective Equipment (PPE)

-

Eye and Face Protection: Wear chemical safety goggles or a full-face shield conforming to EN 166 or NIOSH standards.

-

Hand Protection: Use chemical-resistant gloves such as nitrile or neoprene rubber. A minimum thickness of 0.11 mm is recommended, with a breakthrough time of over 480 minutes for full contact. Always inspect gloves before use.

-

Skin and Body Protection: Wear a lab coat or chemical-resistant protective clothing.

-